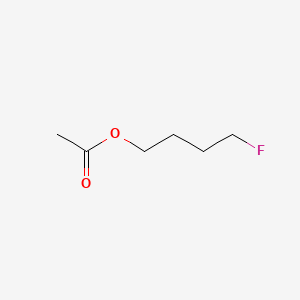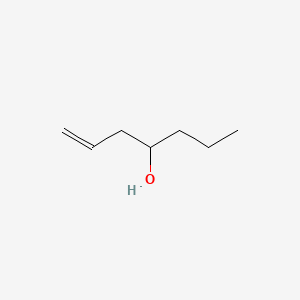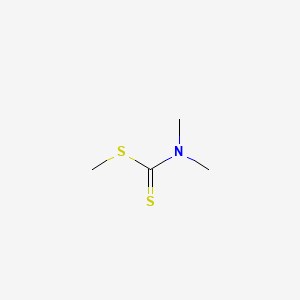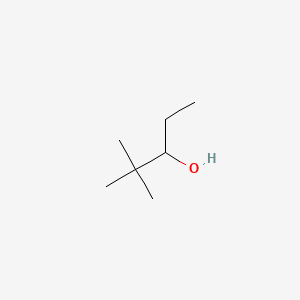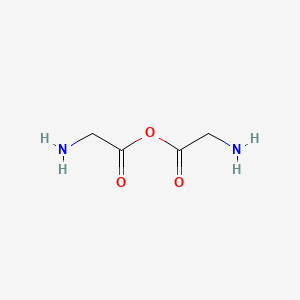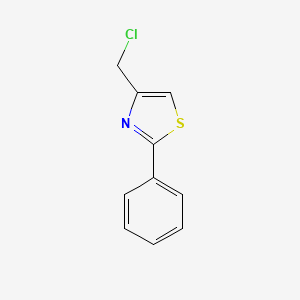
4-(Chloromethyl)-2-phenyl-1,3-thiazole
Übersicht
Beschreibung
4-(Chloromethyl)-2-phenyl-1,3-thiazole (4-CMTPT) is a synthetic organic compound that has a wide range of applications in the scientific research field. It is a heterocyclic compound that is composed of a carbon-nitrogen ring with a chlorine atom attached to the ring. 4-CMTPT has been studied extensively and has been found to have a variety of effects in a number of different areas, including biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Synthesis and Molecular Structure
- The compound has been utilized in the synthesis of new anellated 4H-1,4,2-diazaphospholes, including chiral variants with menthyl substituents. These were prepared through Hantzsch type cyclocondensation, involving 4-phenyl-2-amino-1,3-thiazole and chloromethyl dichlorophosphine, among other routes. These compounds exhibited significant structural properties based on multinuclear NMR spectroscopy and X-ray diffraction analyses (Betzl et al., 2013).
- Another study focused on the synthesis and structural analysis of 4-Chloromethyl-3-anilino-2-(4-methyl-benzoylimido)thiazole. This compound was synthesized from 1-p-methylbenzoyl-3-phenylaminothiourea and 1,3-dichloroacetone. The crystal structure was determined using various spectroscopic methods, which is crucial for understanding the compound's molecular framework (Liu et al., 2008).
Corrosion Inhibition
- Thiazole hydrazones, derivatives of 4-(Chloromethyl)-2-phenyl-1,3-thiazole, have been studied for their potential in inhibiting mild steel corrosion in acid media. This study involved thermodynamic, electrochemical, and quantum chemical methods, highlighting the compound's practical applications in industrial settings (Chaitra et al., 2016).
Anticancer and Antimicrobial Activity
- Research has been conducted on the molecular docking and biological functions of a molecule containing the 1,3-thiazol structure, revealing its potential in antimicrobial and anticancer activities. This includes analyzing the compound's interactions with different proteins and investigating its stability through natural bond orbital analysis (Viji et al., 2020).
Metabolism Study
- A study on the metabolism of 2-acetamido-4-(chloromethyl)thiazole in germfree and conventional rats provides insight into the compound's biological transformations and potential therapeutic applications. This study suggests different metabolic pathways in these rat models, contributing to our understanding of its pharmacokinetics (Bakke et al., 1981).
Photo-degradation Studies
- The photo-degradation behavior of a pharmaceutical compound with a thiazole structure was investigated, shedding light on its stability and degradation pathways. This is crucial for understanding the compound's behavior under various environmental conditions (Wu et al., 2007).
Eigenschaften
IUPAC Name |
4-(chloromethyl)-2-phenyl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNS/c11-6-9-7-13-10(12-9)8-4-2-1-3-5-8/h1-5,7H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVEGSFSFMLCNFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90284978 | |
| Record name | 4-(chloromethyl)-2-phenyl-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90284978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Chloromethyl)-2-phenyl-1,3-thiazole | |
CAS RN |
4771-31-7 | |
| Record name | 4771-31-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40038 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(chloromethyl)-2-phenyl-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90284978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


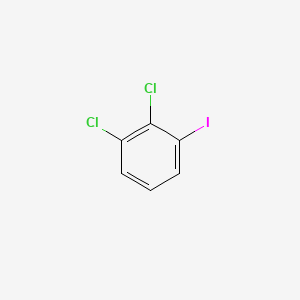
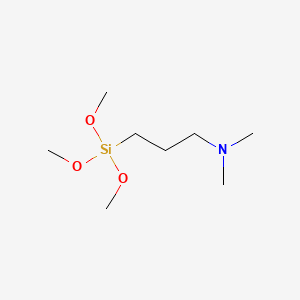
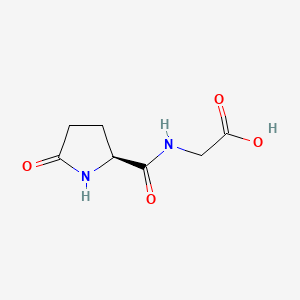
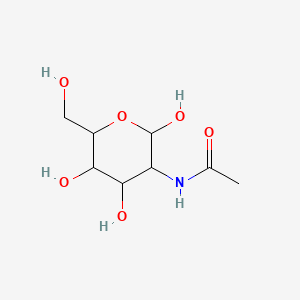
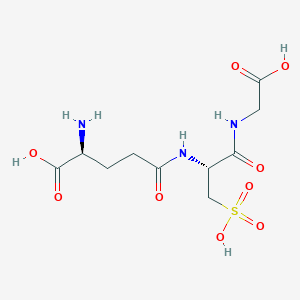

![5H-Benzo[b]carbazole](/img/structure/B1582823.png)

